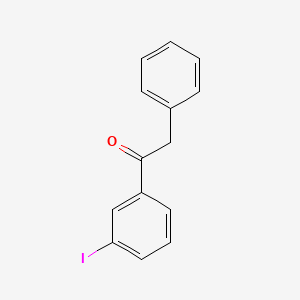

3'-Iodo-2-phenylacetophenone

Descripción general

Descripción

3’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is characterized by the presence of an iodine atom at the 3’ position and a phenyl group at the 2 position of the acetophenone structure. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3’-Iodo-2-phenylacetophenone can be synthesized through several methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetic acid. The reaction conditions may vary, but temperatures around 100°C are commonly used .

Industrial Production Methods

Industrial production of 3’-Iodo-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted phenylacetophenones.

Oxidation: Formation of phenylglyoxal or benzoic acid derivatives.

Reduction: Formation of phenylethanol derivatives.

Aplicaciones Científicas De Investigación

3’-Iodo-2-phenylacetophenone has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 3’-Iodo-2-phenylacetophenone involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbonyl group. The iodine atom can act as a leaving group in substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These properties make it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Iodoacetophenone: Similar structure but with the iodine atom at the 2 position.

4-Iodoacetophenone: Iodine atom at the 4 position.

2-Phenylacetophenone: Lacks the iodine atom.

Uniqueness

3’-Iodo-2-phenylacetophenone is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution reactions that are not possible with other isomers .

Actividad Biológica

3'-Iodo-2-phenylacetophenone (CAS No. 214900-27-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C14H11IO |

| Molecular Weight | 322.14 g/mol |

| CAS Number | 214900-27-3 |

The compound features an iodine atom at the 3' position and a phenyl group at the 2 position of the acetophenone structure, influencing its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions due to the presence of both iodine and a carbonyl group. The iodine atom can act as a leaving group in substitution reactions, while the carbonyl group is susceptible to nucleophilic attack or reduction. These properties render it a versatile compound in synthetic chemistry and biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

Anticancer Activity

The anticancer potential of this compound has been explored through several studies focusing on its cytotoxic effects on cancer cell lines. Notably, it has shown promising results against:

- Breast Cancer Cells : The compound induced apoptosis in MCF-7 cell lines, with IC50 values indicating effective cytotoxicity.

- Lung Cancer Cells : Similar studies reported significant inhibition of proliferation in A549 cell lines.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| A549 | <15 | Cell cycle arrest and apoptosis |

Case Studies

-

Cytotoxicity Assays : Various assays have been employed to assess the cytotoxic effects of this compound on mammalian cells, including:

- MTT Assay : Commonly used for determining cell viability.

- Colony Formation Assay : Evaluates the ability of cells to proliferate after treatment.

- In Vivo Studies : Preliminary animal studies have suggested that this compound may reduce tumor growth in xenograft models, although further research is necessary to confirm these findings and explore mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Position of Iodine | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Iodoacetophenone | 2 | Moderate | Low |

| 4-Iodoacetophenone | 4 | Low | Moderate |

| This compound | 3' | High | High |

This table illustrates that the specific positioning of the iodine atom significantly influences both antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

1-(3-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBDLODDSSGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642282 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214900-27-3 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.